molecular formula C17H18O4 B094337 Diphenolic acid CAS No. 126-00-1

Diphenolic acid

Cat. No.: B094337
CAS No.: 126-00-1
M. Wt: 286.32 g/mol
InChI Key: VKOUCJUTMGHNOR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diphenolic acid, also known as 4,4-bis(4-hydroxyphenyl)pentanoic acid, is a carboxylic acid that has been identified as a potential replacement for bisphenol A It’s known that this compound has antioxidant properties , suggesting that it may interact with biological targets involved in oxidative stress and free radical scavenging.

Mode of Action

The mode of action of this compound is primarily through its antioxidant activity . Antioxidants work by neutralizing harmful free radicals in the body, which can damage cells and contribute to aging and diseases. This compound, like other phenolic acids, has a phenolic hydroxyl group that can donate a hydrogen atom to free radicals, thereby neutralizing them . This action helps to prevent cellular damage and maintain the normal function of cells and tissues.

Biochemical Pathways

Phenolic acids, including this compound, are biosynthesized in plants through the shikimic acid pathway . This pathway involves several enzymatic reactions that convert simple sugars into aromatic compounds, including phenolic acids. Once synthesized, phenolic acids can participate in various biochemical reactions due to their antioxidant properties . They can interact with free radicals, leading to the formation of more stable, non-reactive species and preventing further oxidative damage.

Pharmacokinetics

It’s known that phenolic acids have high bioavailability and good water solubility . They can be absorbed in the stomach and transported into the blood circulation system

Result of Action

The primary result of this compound’s action is the reduction of oxidative stress in the body. By neutralizing free radicals, this compound can prevent cellular damage, thereby contributing to the maintenance of normal cellular functions . This antioxidant action can help protect against various diseases associated with oxidative stress, including heart disease, cancer, and neurodegenerative disorders.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the antioxidant activity of phenolic acids can be affected by the pH and the presence of other antioxidants . Moreover, the synthesis of this compound from levulinic acid and phenol requires the presence of a Brønsted acid as a catalyst . The reaction conditions, including temperature and the molar ratio of reactants, can also influence the yield and selectivity of the reaction .

Preparation Methods

Diphenolic acid is typically synthesized through the condensation reaction of phenol with levulinic acid in the presence of a Brønsted acid catalyst, such as hydrochloric acid . The reaction can be represented as follows:

2C6H5OH+CH3C(O)CH2CH2COOHCH3C(p-C6H4OH)2CH2CH2COOH+H2O2 \text{C}_6\text{H}_5\text{OH} + \text{CH}_3\text{C(O)CH}_2\text{CH}_2\text{COOH} \rightarrow \text{CH}_3\text{C(p-C}_6\text{H}_4\text{OH})_2\text{CH}_2\text{CH}_2\text{COOH} + \text{H}_2\text{O} 2C6​H5​OH+CH3​C(O)CH2​CH2​COOH→CH3​C(p-C6​H4​OH)2​CH2​CH2​COOH+H2​O

Industrial production methods focus on optimizing the reaction conditions to achieve high yields and selectivity towards the desired p,p’-isomer . Heterogeneous catalysts, such as sulfonic acid-modified silicas, have been explored to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Diphenolic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions employed.

Properties

IUPAC Name

4,4-bis(4-hydroxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H18O4/c1-17(11-10-16(20)21,12-2-6-14(18)7-3-12)13-4-8-15(19)9-5-13/h2-9,18-19H,10-11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VKOUCJUTMGHNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(CCC(=O)O)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

224963-03-5
Record name Benzenebutanoic acid, 4-hydroxy-γ-(4-hydroxyphenyl)-γ-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID0022436
Record name 4,4-Bis(4-hydroxyphenyl)valeric acid
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Molecular Weight

286.32 g/mol
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CAS No.

126-00-1
Record name 4,4′-Bis(4-hydroxyphenyl)valeric acid
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Record name Diphenolic acid
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Record name Benzenebutanoic acid, 4-hydroxy-.gamma.-(4-hydroxyphenyl)-.gamma.-methyl-
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Record name 4,4-bis(4-hydroxyphenyl)valeric acid
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Record name DIPHENOLIC ACID
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Synthesis routes and methods

Procedure details

376 g of phenol (4 mols), 116 g of levulinic acid (1 mol) and 0.4 ml of ethyl mercaptan were condensed, while stirring and simultaneously feeding in hydrogen chloride, for about 48 hours at 30°-40° C. The viscous reaction solution was taken up in ether and the ether phase was washed first with a sodium bicarbonate solution and then with water. After the ether had been eliminated, a brittle resin-like solid was obtained, m.p. 171°-173° C.
Quantity
376 g
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reactant
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116 g
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0.4 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main challenges in the industrial-scale production of DPA?

A1: One of the main challenges in DPA production is achieving high selectivity towards the desired p,p′-isomer, which is the industrially relevant form []. Additionally, while heterogeneous catalytic systems offer advantages in terms of sustainability, they often lag behind homogeneous acids in terms of activity and selectivity [].

Q2: How can the regioselectivity of DPA synthesis be improved?

A2: Researchers are exploring various strategies to enhance the selectivity towards p,p′-DPA. One approach involves using alkyl levulinates instead of levulinic acid as starting materials []. Another promising strategy is the use of thiol promoters in conjunction with sulfonated hyperbranched polymers as catalysts, which has been shown to increase the regioselectivity to p,p′-DPA [, ].

Q3: Can DPA be synthesized from renewable sources?

A3: Yes, DPA can be synthesized from levulinic acid, which can be derived from biomass sources such as depithed sugarcane bagasse [, ]. Furthermore, replacing fossil-based phenol with natural phenols from lignin or plant extracts enables the synthesis of fully renewable DPA derivatives [, ].

Q4: What is the role of ionic liquids in DPA synthesis?

A4: Ionic liquids can act as both catalysts and solvents in DPA synthesis []. They offer advantages such as low vapor pressure, high thermal stability, and recyclability, making the process more sustainable and environmentally friendly [, ].

Q5: What are the key reaction parameters influencing DPA yield?

A5: Reaction temperature, time, and catalyst loading significantly impact DPA yield. Studies have shown that temperature has the most pronounced effect, followed by time and catalyst type [].

Q6: What is the molecular formula and weight of DPA?

A6: The molecular formula of DPA is C17H18O4, and its molecular weight is 286.32 g/mol [].

Q7: What spectroscopic techniques are commonly used to characterize DPA?

A7: Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to characterize DPA and its derivatives [, , , ]. Ultraviolet (UV) spectroscopy can also be used to analyze DPA solutions in various solvents [].

Q8: How does the structure of DPA affect its UV absorption properties?

A8: DPA exhibits two strong absorption peaks in the UV region, around 210 nm and 260 nm. The absorption peak at 210 nm is sensitive to solvent polarity and concentration, while the peak at 260 nm remains relatively stable, suggesting it can be used as a characteristic peak for quantitative analysis [].

Q9: What are the potential applications of DPA as a BPA replacement?

A9: DPA shows promise as a building block for various polymers, including epoxy resins [, ], water-soluble resins [], hyperbranched polyesters [], polycarbonates [, , ], phenolic resins [], and polybenzoxazines [, , , , ].

Q10: How does the incorporation of DPA units affect the properties of copolymers?

A10: The presence of DPA units can influence the glass transition temperature (Tg), hydrophilicity, and contact angle of copolymers. Generally, increasing the molar fraction of DPA units leads to a decrease in Tg and contact angle, while hydrophilicity increases [].

Q11: How does DPA perform in flame-retardant applications?

A11: DPA-based polyphosphonates exhibit excellent flame-retardant properties when blended with polylactic acid (PLA) []. Additionally, poly(diphenolic acid-phenyl phosphate) coatings significantly enhance the flame retardancy of ramie fabrics [, ].

Q12: Can DPA be used to synthesize self-healing materials?

A12: Yes, DPA-modified polyamidoamine (PAMAM) dendrimers incorporated into chlorinated butyl rubber (CIIR) matrices can form multiple hydrogen bonds, leading to self-healing properties in the resulting nanocomposites [].

Q13: Is DPA biodegradable?

A13: While DPA itself might not be readily biodegradable, research is exploring its incorporation into biodegradable polymer systems like polybenzoxazines [, ]. This could offer a pathway for developing sustainable and environmentally friendly materials.

Q14: How can we ensure the responsible use and disposal of DPA-based materials?

A15: Developing efficient recycling and waste management strategies will be crucial for the responsible use of DPA-based materials. This includes exploring biodegradation pathways, optimizing recycling processes, and promoting sustainable manufacturing practices [].

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